molecular formula C18H20ClNO4 B14522351 N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine CAS No. 62632-05-7

N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine

Cat. No.: B14522351
CAS No.: 62632-05-7
M. Wt: 349.8 g/mol
InChI Key: SOBHALZEYQZNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a chlorophenoxy group, a methoxypropyl chain, and a phenylglycine moiety. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

62632-05-7

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

2-(N-[3-(4-chlorophenoxy)-2-methoxypropyl]anilino)acetic acid

InChI

InChI=1S/C18H20ClNO4/c1-23-17(13-24-16-9-7-14(19)8-10-16)11-20(12-18(21)22)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3,(H,21,22)

InChI Key

SOBHALZEYQZNOJ-UHFFFAOYSA-N

Canonical SMILES

COC(CN(CC(=O)O)C1=CC=CC=C1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine typically involves the reaction of 4-chlorophenol with 3-chloro-2-methoxypropylamine in the presence of a base such as potassium hydroxide. The reaction is carried out at elevated temperatures (70-80°C) with vigorous stirring until the phenol is completely dissolved. Fine copper is then added, and the mixture is stirred at 110-120°C for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine involves its interaction with specific molecular targets. It acts as a muscle relaxant by blocking nerve impulses that are sent to the brain. The compound exerts its effects primarily through the central nervous system rather than directly on skeletal muscle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-Chlorophenoxy)-2-methoxypropyl]-N-phenylglycine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group, methoxypropyl chain, and phenylglycine moiety allows for versatile applications and interactions with various molecular targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.